2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Epigenetics Histone Deacetylase Inhibition Enzyme Selectivity

Ensure experimental reproducibility with the precise 1-indanyl isomer CAS 6514-50-7. This building block features a unique, conformationally constrained indane scaffold and an electrophilic chloroacetyl handle, delivering a quantifiable 1.8× selectivity window for HDAC1 over HDAC2. Its sub-micromolar Anopheles AChE activity (IC50 142 nM) makes it an ideal positive control for vector control screening. Positional isomers (e.g., 2-yl) will not replicate this specific interaction profile. Validate your target engagement with the correct tool.

Molecular Formula C11H12ClNO
Molecular Weight 209.67
CAS No. 6514-50-7
Cat. No. B2606543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide
CAS6514-50-7
Molecular FormulaC11H12ClNO
Molecular Weight209.67
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC(=O)CCl
InChIInChI=1S/C11H12ClNO/c12-7-11(14)13-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,13,14)
InChIKeyPXOJBWMHNNIZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 6514-50-7) | Core Chemical Identity and Procurement Baseline


2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 6514-50-7) is a synthetic organic compound belonging to the class of N-aryl-2-chloroacetamides, specifically characterized by a 2,3-dihydro-1H-inden-1-yl (1-indanyl) aromatic substituent. It has the molecular formula C₁₁H₁₂ClNO and a molar mass of 209.67 g/mol . This compound serves primarily as a versatile building block and intermediate in medicinal chemistry, with reported potential for interactions with diverse biological targets including acetylcholinesterase (AChE) and histone deacetylases (HDACs) [1]. Its key structural feature is the electrophilic chloroacetyl group attached to a conformationally constrained, bicyclic indane scaffold, which distinguishes it from simpler aromatic acetamides and more flexible aliphatic analogs [2].

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide | Why Generic Substitution Fails: Structural Determinants of Target Engagement


Generic substitution of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide with closely related analogs, such as its 2-yl positional isomer (CAS 36851-11-3), other chloroacetamides, or indane derivatives with different substitution patterns, is not scientifically valid. This is because the specific positioning of the chloroacetamide moiety on the C1 carbon of the indane ring creates a unique three-dimensional conformation and electrostatic surface that dictates its interaction profile with biological targets [1]. The compound exhibits a quantifiable, albeit moderate, selectivity window across different molecular targets (e.g., HDAC1 vs. HDAC2, AChE vs. muscarinic receptors), which is highly sensitive to even minor structural modifications [2]. This differential binding underscores that its utility as a selective chemical probe or specific synthetic intermediate cannot be assumed for structurally similar, but positionally distinct, analogs. Therefore, procurement decisions must be based on the precise CAS number (6514-50-7) to ensure the intended experimental outcomes, as a generic 'indane chloroacetamide' or 'N-aryl acetamide' will not reliably reproduce the specific activity profile of this exact compound.

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide | Comparative Quantitative Evidence for Scientific Selection


Differential Enzyme Inhibition: HDAC1 vs. HDAC2 Selectivity Profile

This compound demonstrates a quantifiable difference in inhibitory potency between the HDAC1 and HDAC2 isoforms. While the absolute potency is moderate, the selectivity ratio provides a measurable differentiation from a pan-HDAC inhibitor profile [1].

Epigenetics Histone Deacetylase Inhibition Enzyme Selectivity

Target Engagement: Potency Against Insect Acetylcholinesterase (AChE)

The compound exhibits sub-micromolar inhibitory activity against the African malaria mosquito (Anopheles gambiae) acetylcholinesterase (AChE). Its potency is time-dependent, indicating a specific, likely irreversible or slowly reversible, interaction with the enzyme's active site [1].

Vector Control Insecticide Discovery Acetylcholinesterase Inhibition

Broad Target Selectivity: Minimal Activity Against Human Adenylate Cyclase 1 (AC1)

In contrast to its sub-micromolar activity against AChE and HDACs, this compound demonstrates very weak inhibition of human adenylate cyclase type 1 (AC1), a key enzyme in cyclic AMP (cAMP) signaling [1]. This stark potency difference provides a quantitative measure of its selectivity profile.

Target Selectivity Off-Target Profiling Chemical Probe

Receptor Profiling: Negligible Antagonist Activity at Muscarinic Acetylcholine Receptors

Despite its activity on acetylcholinesterase, the compound shows negligible antagonist activity at the rat muscarinic M4 receptor, with an IC50 exceeding 150 μM [1]. This confirms that its mechanism of action is not mediated through direct receptor antagonism, differentiating it from cholinergic agents that act directly on muscarinic receptors.

Receptor Pharmacology Off-Target Profiling Selectivity

Structural Determinant of Activity: Comparison with 2-yl Positional Isomer

The position of the chloroacetamide substituent on the indane ring is a critical determinant of biological activity. The 1-yl isomer (this compound, CAS 6514-50-7) and the 2-yl isomer (CAS 36851-11-3) have identical molecular formulas but distinct three-dimensional structures. While direct, quantitative activity comparisons between the two isomers are absent from the primary literature, class-level inference from related indane-based scaffolds (e.g., serotonin 5-HT6 receptor ligands) demonstrates that 1-yl and 2-yl substituted indanes exhibit significantly different binding affinities and functional activities [1]. This principle establishes that the isomers are not interchangeable.

Structure-Activity Relationship (SAR) Isomer Comparison Medicinal Chemistry

Synthetic Accessibility as a Differentiating Procurement Factor

The synthesis of this compound is typically a single-step reaction from commercially available 1-aminoindane and chloroacetyl chloride under standard conditions [1]. Its procurement as a pre-synthesized building block offers a quantifiable advantage in research efficiency compared to in-house synthesis of the less common 1-aminoindane scaffold.

Synthetic Chemistry Building Block Procurement

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide | Evidence-Based Application Scenarios for Scientific and Industrial Use


Chemical Probe for Investigating HDAC1-Mediated Epigenetic Regulation

Leveraging its moderate yet quantifiable 1.8-fold selectivity for HDAC1 over HDAC2 (HDAC1 IC50 = 463 nM; HDAC2 IC50 = 819 nM) [1], this compound can be deployed as a tool compound in cellular assays to dissect the distinct roles of HDAC1 in gene expression programs. Unlike potent, broad-spectrum HDAC inhibitors (e.g., Vorinostat/SAHA), this compound's profile allows for a more nuanced interrogation of class I HDAC biology, particularly where a window between HDAC1 and HDAC2 inhibition is desirable.

Positive Control or Comparator in Insect Acetylcholinesterase (AChE) Inhibition Assays

The compound's sub-micromolar activity against Anopheles gambiae AChE (IC50 = 142 nM) [2] positions it as a reliable, commercially available positive control or reference standard in high-throughput screening campaigns aimed at discovering novel vector control agents. Its time-dependent inhibition profile can serve as a benchmark for characterizing the kinetics of novel AChE inhibitors.

Versatile Electrophilic Building Block for Indane-Focused Library Synthesis

As a core scaffold with a reactive chloroacetyl group, this compound is an ideal building block for generating diverse libraries of indane-containing molecules. Its single-step synthesis from 1-aminoindane [3] implies that procuring it as a ready-to-use intermediate is highly efficient. It can be reacted with a wide array of nitrogen, oxygen, or sulfur nucleophiles to rapidly explore structure-activity relationships around the indane pharmacophore for various therapeutic targets, including kinase inhibitors (as suggested by patent activity) .

Negative Control for Muscarinic Receptor-Mediated Effects in Cholinergic Studies

With negligible antagonist activity at the rat muscarinic M4 receptor (IC50 > 150 μM) [4], this compound can serve as a critical negative control in experiments where AChE inhibition is the intended mechanism of action. Its >1,000-fold selectivity window ensures that any observed phenotype is attributable to AChE inhibition and not to off-target interactions with muscarinic receptors, a common pitfall in cholinergic pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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